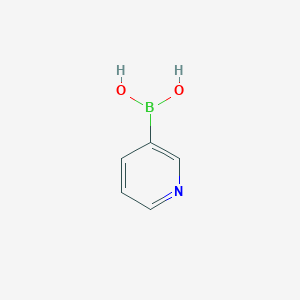

Pyridin-3-boronsäure

Übersicht

Beschreibung

Pyridine-3-boronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

3-Pyridinboronsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: Sie wird bei der Herstellung von Polymeren und Materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Pyridinboronsäure in Kreuzkupplungsreaktionen beinhaltet die Bildung eines stabilen Übergangskomplexes mit dem Palladiumkatalysator. Dieser Komplex erleichtert den Transfer der Boronsäuregruppe auf den elektrophilen Partner unter Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung . In biologischen Anwendungen kann 3-Pyridinboronsäure stabile Komplexe mit Zuckern und Aminosäuren bilden und so spezifische molekulare Ziele wie Effluxpumpen in Bakterien hemmen .

Wirkmechanismus

Target of Action

Pyridine-3-boronic acid primarily targets the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound (like Pyridine-3-boronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by Pyridine-3-boronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . It’s also known to be environmentally benign .

Result of Action

The primary result of Pyridine-3-boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .

Action Environment

The action of Pyridine-3-boronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction conditions can significantly impact the efficacy of Pyridine-3-boronic acid. Furthermore, the compound’s stability suggests that it may be resistant to various environmental conditions .

Biochemische Analyse

Biochemical Properties

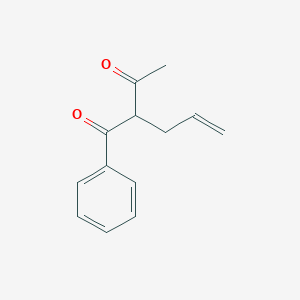

Pyridine-3-boronic acid interacts with various enzymes, proteins, and other biomolecules. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions, regioselective Suzuki-Miyaura coupling, and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . These interactions are crucial in the formation of new compounds and the progression of biochemical reactions.

Cellular Effects

In cellular processes, Pyridine-3-boronic acid has been shown to ameliorate rotenone-induced oxidative stress in zebrafish embryos . It influences cell function by decreasing lipid peroxidation and nitric oxide levels, and normalizing the expressions of brain-derived neurotrophic factor (bdnf), dj1, tnfα and Nrf2 target genes hmox1a and nqo1 .

Molecular Mechanism

At the molecular level, Pyridine-3-boronic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the Suzuki–Miyaura coupling reaction, where it participates in electronically divergent processes with the metal catalyst .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Pyridine-3-boronic acid exhibits stability and does not degrade easily

Dosage Effects in Animal Models

The effects of Pyridine-3-boronic acid vary with different dosages in animal models. For instance, it has been shown to improve locomotor activities in zebrafish embryos exposed to rotenone

Metabolic Pathways

Pyridine-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors during the Suzuki–Miyaura coupling reaction

Vorbereitungsmethoden

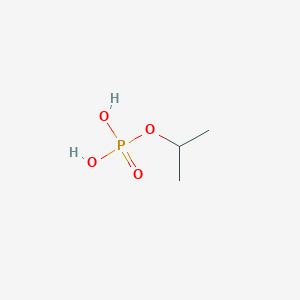

Synthetic Routes and Reaction Conditions: The primary method for synthesizing pyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of pyridine-3-boronic acid often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has also been reported, enabling efficient production of boronic acids .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Pyridinboronsäure durchläuft verschiedene chemische Reaktionen, darunter:

Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion beinhaltet die Kupplung von 3-Pyridinboronsäure mit Arylhalogeniden oder -triflaten in Gegenwart eines Palladiumkatalysators und einer Base unter Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

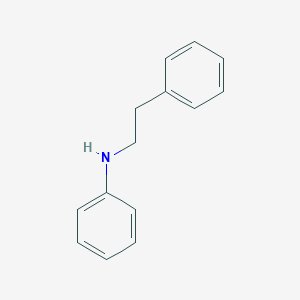

N-Arylierung: Unter Verwendung von Kupferacetylacetonat als Katalysator kann 3-Pyridinboronsäure N-Arylierungsreaktionen eingehen.

Cyanierung: Kupfervermittelte Cyanierung von 3-Pyridinboronsäure führt zur Bildung von cyanosubstituierten Produkten.

Häufige Reagenzien und Bedingungen:

Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt.

Kupferkatalysatoren: Werden in N-Arylierungs- und Cyanierungsreaktionen eingesetzt.

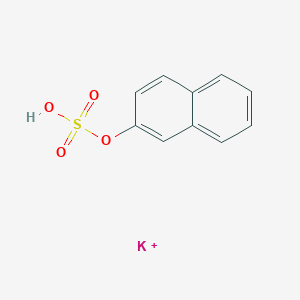

Basen: Wie Kalium-2-ethylhexanoat, werden verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyridinderivate, die wertvolle Zwischenprodukte in der organischen Synthese und pharmazeutischen Entwicklung sind .

Vergleich Mit ähnlichen Verbindungen

3-Pyridinboronsäure kann mit anderen Boronsäuren verglichen werden, wie zum Beispiel:

Phenylboronsäure: Wird häufig in Suzuki-Miyaura-Reaktionen eingesetzt, fehlt aber der in 3-Pyridinboronsäure vorhandene Stickstoffheterocyclus.

4-Pyridinboronsäure: Ähnlich wie 3-Pyridinboronsäure, aber mit der Boronsäuregruppe an der vierten Position des Pyridinrings.

Einzigartigkeit: Die einzigartige Struktur von 3-Pyridinboronsäure mit der Boronsäuregruppe an der dritten Position bietet eine eindeutige Reaktivität und Selektivität in verschiedenen chemischen Reaktionen. Seine Fähigkeit, stabile Komplexe mit biologischen Molekülen zu bilden, unterscheidet es ebenfalls von anderen Boronsäuren .

Zusammenfassend lässt sich sagen, dass 3-Pyridinboronsäure eine vielseitige Verbindung mit bedeutenden Anwendungen in der organischen Synthese, Biologie, Medizin und Industrie ist. Seine einzigartigen chemischen Eigenschaften und seine Reaktivität machen sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in industriellen Prozessen.

Eigenschaften

IUPAC Name |

pyridin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-2-1-3-7-4-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMYEXAYWZJVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Record name | 3-pyridinylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370268 | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-25-7 | |

| Record name | Pyridin-3-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.